![molecular formula C15H22N2O3S B5716802 N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)

N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

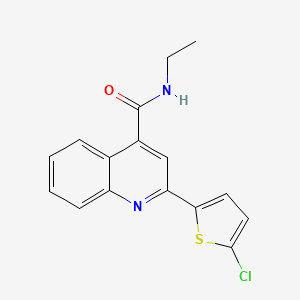

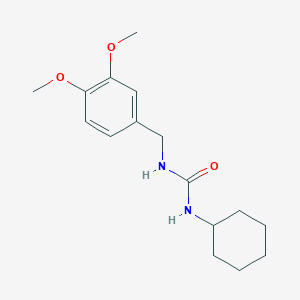

“N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These are compounds containing an acetamide group that is N-linked to an arylethylamine .

Molecular Structure Analysis

The linear formula of this compound is C10H14N2O3S . It has a molecular weight of 242.299 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide” are not fully documented. The compound has a molecular weight of 242.299 and its linear formula is C10H14N2O3S .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Background

Carbonic anhydrases (CAs) are enzymes that play a crucial role in catalyzing the interconversion between carbon dioxide (CO₂) and bicarbonate ions (HCO₃⁻) in various physiological processes. Inhibition of CAs has therapeutic implications, particularly in conditions related to pH regulation, metabolism, and signaling .

Compound Activity

A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by acylating 4-thioureidobenzenesulfonamide with various acyl chlorides. These compounds were then evaluated for their inhibitory activity against both human (h) and bacterial carbonic anhydrases .

Human Carbonic Anhydrases (hCAs): Bacterial Carbonic Anhydrases (Mycobacterium tuberculosis):Other Applications

Glaucoma Treatment

The compound’s sulfonamide moiety suggests potential use in glaucoma treatment. Further investigations are warranted to explore its efficacy in reducing intraocular pressure .

Novel Derivatives

Efforts have been made to synthesize novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives. These compounds were obtained with high yield and may have applications beyond carbonic anhydrase inhibition .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Biochemical Pathways

Given the role of carbonic anhydrase 1 and 2, it is plausible that the compound could affect pathways related to ph regulation and bicarbonate transport .

Result of Action

Given its potential inhibitory effect on Carbonic Anhydrase 1 and 2, it could lead to changes in pH balance and bicarbonate transport .

Propriétés

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c16-21(19,20)14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFNJTPHAHOBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)

![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)

![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)